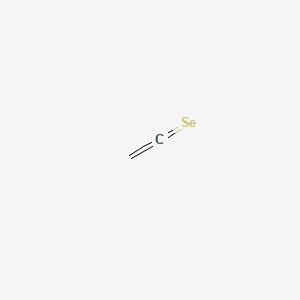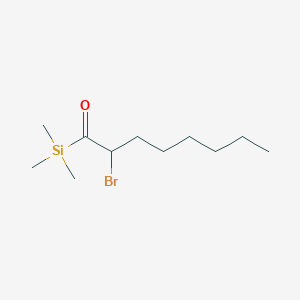![molecular formula C11H11NO5 B14606425 {3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid CAS No. 59346-87-1](/img/structure/B14606425.png)
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid is an organic compound characterized by the presence of a nitro group, an allyloxy group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid typically involves the nitration of a suitable precursor followed by the introduction of the allyloxy group. One common method is the nitration of 4-hydroxyphenylacetic acid using a mixture of nitric acid and sulfuric acid to yield 3-nitro-4-hydroxyphenylacetic acid. This intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-Amino-4-[(prop-2-en-1-yl)oxy]phenylacetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Hydrolysis: 3-Nitro-4-hydroxyphenylacetic acid and allyl alcohol.
Scientific Research Applications
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the allyloxy group may enhance the compound’s binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4-hydroxyphenylacetic acid: Lacks the allyloxy group, making it less versatile in chemical reactions.
4-[(Prop-2-en-1-yl)oxy]phenylacetic acid: Lacks the nitro group, reducing its potential biological activity.
3-Amino-4-[(prop-2-en-1-yl)oxy]phenylacetic acid: A reduced form of the compound with different chemical properties.
Uniqueness
{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid is unique due to the presence of both the nitro and allyloxy groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
59346-87-1 |
|---|---|
Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-(3-nitro-4-prop-2-enoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H11NO5/c1-2-5-17-10-4-3-8(7-11(13)14)6-9(10)12(15)16/h2-4,6H,1,5,7H2,(H,13,14) |
InChI Key |
ZBNVMXJFMHDYEN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)


![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)



